molecular formula C18H18O6 B14679723 5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 31477-10-8

5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde

Cat. No.: B14679723
CAS No.: 31477-10-8
M. Wt: 330.3 g/mol
InChI Key: ZFJBWCJRYJPNSK-UHFFFAOYSA-N
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Description

5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is a complex organic compound characterized by its biphenyl structure with methoxy groups and aldehyde functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves multiple steps. One common method starts with the transformation of 2,2’,6,6’-tetramethoxy-1,1’-biphenyl through a series of reactions. For instance, the compound can be synthesized via a bidirectional approach, involving key steps such as the formation of the cis-1,3-dimethylnaphtho[2,3-c]pyran ring .

Another method involves the Ullmann reaction, where 6-bromo-3,4-dimethoxybenzaldehyde is treated with cuprous iodide and triethyl phosphite in toluene, followed by further reactions to introduce the aldehyde groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarboxylic acid.

    Reduction: 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to its combination of methoxy and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and material science.

Properties

CAS No.

31477-10-8

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

2-(6-formyl-2,3-dimethoxyphenyl)-3,4-dimethoxybenzaldehyde

InChI

InChI=1S/C18H18O6/c1-21-13-7-5-11(9-19)15(17(13)23-3)16-12(10-20)6-8-14(22-2)18(16)24-4/h5-10H,1-4H3

InChI Key

ZFJBWCJRYJPNSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)C2=C(C=CC(=C2OC)OC)C=O)OC

Origin of Product

United States

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